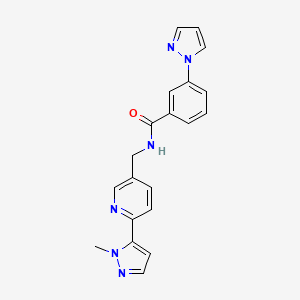
5-(Difluoromethyl)-1,4-oxazepane;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)-1,4-oxazepane;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural and chemical properties. The presence of the difluoromethyl group in its structure imparts distinct characteristics that make it valuable for applications in medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process . This process can be achieved using various difluoromethylation reagents under specific reaction conditions. For instance, the formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H .
Industrial Production Methods
Industrial production of 5-(Difluoromethyl)-1,4-oxazepane;hydrochloride may involve continuous flow processes that utilize fluoroform for difluoromethylation . This method allows for the efficient and scalable production of the compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethyl)-1,4-oxazepane;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the difluoromethylation process often involves the use of difluorocarbene reagents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the substitution of the difluoromethyl group can lead to the formation of various substituted oxazepane derivatives.
Aplicaciones Científicas De Investigación
5-(Difluoromethyl)-1,4-oxazepane;hydrochloride has a wide range of scientific research applications, including:
Biology: The compound’s unique properties make it valuable for studying biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethyl)-1,4-oxazepane;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, which enhances the compound’s ability to interact with biological molecules . This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other difluoromethylated heterocycles and fluorinated organic molecules. Examples include trifluoromethylated compounds and other fluorinated oxazepanes .
Uniqueness
5-(Difluoromethyl)-1,4-oxazepane;hydrochloride is unique due to its specific structural features and the presence of the difluoromethyl group. This group imparts distinct chemical and physical properties, such as increased metabolic stability and lipophilicity, which are not commonly found in non-fluorinated analogues .
Propiedades
IUPAC Name |
5-(difluoromethyl)-1,4-oxazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)5-1-3-10-4-2-9-5;/h5-6,9H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIWENSAXARFNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNC1C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide](/img/structure/B2968946.png)
![N-(2,3-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2968947.png)



![methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-2-{[(3-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate](/img/structure/B2968957.png)


![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(METHYLSULFANYL)BENZAMIDE HYDROCHLORIDE](/img/structure/B2968961.png)
![4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide](/img/structure/B2968964.png)
![Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one](/img/structure/B2968965.png)


